1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl groups, a piperazine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the dichlorophenyl group: This can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the piperazine ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions involving amines and haloalkanes.
Construction of the pyrrolidine-2,5-dione moiety: This step may involve cyclization reactions using dicarboxylic acid derivatives and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Specific pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
- 1-(3,5-dichlorophenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl4N4O4/c25-13-5-14(26)8-17(7-13)31-21(33)11-19(23(31)35)29-1-2-30(4-3-29)20-12-22(34)32(24(20)36)18-9-15(27)6-16(28)10-18/h5-10,19-20H,1-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHLTSMFMMAKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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